SF2523 is a synthetic small molecule inhibitor designed as a potential anticancer and antiviral agent. [, , , , , , , , ] It belongs to the thieno-pyranone chemical class. [, ] This compound exhibits dual inhibitory activity, primarily targeting phosphatidylinositol 3-kinase (PI3K) and bromodomain and extraterminal domain (BET) proteins, particularly BRD4. [, , , , , , , , , ]
SF2523 acts on critical signaling pathways involved in cell growth, proliferation, survival, and epigenetic regulation. [, , , , , , , ] This dual-targeting approach aims to achieve enhanced therapeutic efficacy and overcome limitations associated with single-target therapies in various cancers and viral infections. [, , , ]
Detailed Pharmacological Characterization: Conducting comprehensive preclinical studies to evaluate SF2523's pharmacokinetics, pharmacodynamics, and toxicological profile is crucial. []
Combination Therapies: Exploring SF2523's potential in combination therapies with other anticancer agents, immunotherapies, or antiviral drugs could lead to synergistic therapeutic outcomes. [, , , ]
Drug Resistance Mechanisms: Investigating potential mechanisms of resistance to SF2523 and developing strategies to overcome them is crucial for its long-term clinical success. []
SF2523 is a novel compound that functions as a dual inhibitor of the phosphoinositide 3-kinase and bromodomain-containing protein 4 signaling pathways. It has been developed as part of the thienopyranone series, which aims to target critical pathways involved in tumor growth and metastasis. SF2523 has shown potential in preclinical studies for its ability to inhibit tumor growth by targeting both the BRD4 and PI3K pathways, which are crucial for cancer cell proliferation and survival.
SF2523 was synthesized as part of research efforts to develop more effective cancer therapies. The compound is derived from a series of thienopyranone-based inhibitors designed through structure-activity relationship studies. Its synthesis and biological evaluation have been documented in various scientific publications, highlighting its efficacy against different cancer types, including prostate cancer and other solid tumors.
SF2523 is classified as an antineoplastic agent due to its ability to inhibit tumor cell growth. Specifically, it is categorized under dual inhibitors that target both the PI3K signaling pathway and the bromodomain and extraterminal domain proteins, particularly BRD4.
The synthesis of SF2523 involves several steps that include the formation of key intermediates followed by functionalization to achieve the final compound. The detailed synthetic route typically includes:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of SF2523 after synthesis.
The molecular structure of SF2523 features a thienopyranone core with specific substituents that confer its dual inhibitory properties. Key components include:
The molecular formula of SF2523 is typically represented as C₁₅H₁₈N₂O₄S, with a molecular weight around 306.37 g/mol. Crystallographic studies may provide further insights into its three-dimensional conformation, which is crucial for understanding its interaction with target proteins.
SF2523 undergoes specific chemical reactions primarily related to its interactions with target proteins:
The binding affinity of SF2523 for BRD4 has been quantified using displacement assays, revealing an IC₅₀ value in the low nanomolar range (approximately 16 nM), indicating potent inhibitory activity against this target.
The mechanism by which SF2523 exerts its effects involves dual inhibition:
Studies have demonstrated that treatment with SF2523 leads to decreased expression levels of MYC and other pro-tumorigenic factors in cancer cells, contributing to reduced tumor growth in preclinical models.
Relevant analyses such as high-performance liquid chromatography can be utilized to assess purity and stability over time.
SF2523 has significant potential in scientific research and therapeutic applications:
SF2523 (chemical name: 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one) has a molecular weight of 371.41 g/mol and the molecular formula C₁₉H₁₇NO₅S. Its structural core integrates a thienopyranone scaffold linked to a morpholino group and a benzodioxin moiety, enabling simultaneous engagement with both kinase and bromodomain targets. This specific architecture contributes to its exceptional selectivity profile. Among 232 non-PI3K kinases screened, SF2523 demonstrates significant inhibitory activity against only four, highlighting its precision in targeting the intended pathways. The compound appears as a light yellow to khaki solid and is soluble in dimethyl sulfoxide (DMSO) at concentrations ≥30 mg/mL (80.77 mM), with limited solubility in aqueous buffers [1] [6] [8].
SF2523 functions as a multi-kinase and bromodomain inhibitor with well-defined primary targets:
Table 1: Primary Molecular Targets of SF2523
Target Protein | Classification | Biological Function |
---|---|---|
PI3Kα | Lipid Kinase | Regulates cell growth and survival via PIP3 production |
PI3Kγ | Lipid Kinase | Modulates immune cell function and oncogenic signaling |
BRD4 | Bromodomain Protein | Transcriptional co-activator for oncogenes (MYC, BCL2) |
DNA-PK | DNA Repair Kinase | Mediates DNA double-strand break repair |
mTOR | Serine/Threonine Kinase | Controls protein synthesis, metabolism, and cell growth |
SF2523 exhibits potent inhibition across its targets at nanomolar concentrations, as determined by cell-free enzymatic assays:
Table 2: In Vitro IC₅₀ Values of SF2523
Target | IC₅₀ (nM) | Experimental Context |
---|---|---|
DNA-PK | 9 | Cell-free kinase assay |
PI3Kα | 34 | Cell-free kinase assay |
PI3Kγ | 158 | Cell-free kinase assay |
BRD4-BD1 | 241 | Fluorescence anisotropy assay |
mTOR | 280 | Cell-free kinase assay |
The compound demonstrates differential binding affinity across BRD4 domains. It binds tightly to the first bromodomain (BD1) of BRD4 (Kd = 150 nM) but exhibits weaker affinity for the second bromodomain (BD2) (Kd = 710 nM). This domain selectivity may influence its transcriptional regulatory effects, as BD1 primarily governs interactions with acetylated histones at promoter regions. Beyond BRD4, SF2523 binds with comparable affinity to BRD2 and BRD3, moderate affinity to CECR2 and BRDT, and minimal affinity for other bromodomains [1] [3].
In cellular contexts, SF2523 maintains efficacy but requires higher concentrations (micromolar range) due to factors like cellular uptake and compensatory pathways:
Table 3: Cellular Antiproliferative Activity (IC₅₀) of SF2523
Cell Line | Cancer Type | Proliferation IC₅₀ (μM) | Exposure Time |
---|---|---|---|
NCI-H1299 | Non-Small Cell Lung Cancer | 0.9 | 72 hours |
PC-3 | Prostate Cancer | 1.6 | 72 hours |
786-O | Renal Cell Carcinoma | 3.3 | 72 hours |
BT-474 | Breast Cancer | 3.8 | 72 hours |
The compound’s ability to concurrently inhibit PI3K-AKT-mTOR signaling and BRD4-mediated transcription underpins its synergistic anticancer effects. For instance, SF2523 treatment displaces BRD4 from MYCN promoter sites while blocking AKT phosphorylation at Ser473, resulting in coordinated downregulation of MYCN and cyclin D1 proteins in neuroblastoma and renal cell carcinoma models [1] [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7